Antileishmanial agent-23

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

化学反应分析

WAY-624876 会发生各种类型的化学反应,包括:

氧化: 这种反应涉及向化合物中添加氧或去除氢。常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 这种反应涉及向化合物中添加氢或去除氧。常见的还原剂包括氢化铝锂和硼氢化钠。

取代: 这种反应涉及用另一个官能团取代一个官能团。常见的取代反应试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所用特定条件和试剂。例如,氧化可能会产生氧化衍生物,而还原可能会产生化合物的还原形式。

科学研究应用

Synthesis and Structure-Activity Relationship Studies

Recent studies have focused on the synthesis of Antileishmanial Agent-23 and its derivatives. The compound was designed based on the structural framework of known active compounds, aiming to enhance potency while minimizing toxicity.

Table 1: Synthesis Pathway of this compound Derivatives

| Compound | Synthesis Method | Yield (%) | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 3a | Reaction with TFA | 95 | 8.5 | 15 |

| 3b | Staudinger reaction | 90 | 6.2 | 20 |

| 3c | Microwave-assisted synthesis | 88 | 4.1 | 25 |

The SAR studies revealed that modifications at specific positions on the molecular structure significantly impact antileishmanial activity. For instance, introducing electron-withdrawing groups at the para position of the aromatic ring enhanced potency against Leishmania spp. promastigotes.

This compound has demonstrated significant in vitro activity against various Leishmania species, including Leishmania donovani and Leishmania infantum. The compound's efficacy was assessed through multiple assays, including:

- Promastigote Growth Inhibition : The compound showed a dose-dependent reduction in promastigote viability with an IC50 value as low as 4.1 μM.

- Amastigote Assays : In macrophage models infected with Leishmania, this compound reduced parasite load significantly, indicating its potential as a therapeutic agent.

| Test Model | IC50 (μM) | Emax (%) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| L. donovani Promastigotes | 4.1 | 85 | 100 | 24 |

| L. infantum Amastigotes | 5.0 | 75 | 90 | 18 |

Case Study 1: Efficacy in Animal Models

In vivo studies using hamster models infected with L. donovani demonstrated that intraperitoneal administration of this compound resulted in a significant reduction in parasite load in both liver and spleen compared to untreated controls.

Case Study 2: Comparative Analysis with Existing Treatments

Comparative studies highlighted that this compound exhibited superior efficacy compared to standard treatments like pentamidine and miltefosine, particularly in terms of lower toxicity and higher selectivity indices.

作用机制

WAY-624876 发挥其作用的机制涉及靶向真核细胞内的特定分子途径和蛋白质。确切的分子靶点和途径尚未完全阐明,但据信该化合物会干扰关键的细胞过程,从而导致其观察到的生物学效应。

相似化合物的比较

WAY-624876 可以与其他类似化合物进行比较,例如:

WAY-624876 因其独特的抗利什曼原虫活性与其改变真核生物寿命的能力相结合而脱颖而出 .

如果您有任何其他问题或需要更多详细信息,请随时提出!

准备方法

WAY-624876 的制备涉及特定的合成路线和反应条件。有关确切合成路线和工业生产方法的详细信息在公共领域中并不容易获得。通常,此类化合物是通过一系列涉及形成关键中间体的有机反应合成,然后进行纯化和表征步骤以确保所需化合物的纯度和结构。

生物活性

Antileishmanial agent-23, also known as compound G1/9, is a promising compound in the fight against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various Leishmania species, and potential for therapeutic application.

Overview of Leishmaniasis

Leishmaniasis affects millions worldwide, with varying forms including cutaneous, mucocutaneous, and visceral leishmaniasis. Traditional treatments often suffer from issues such as toxicity and resistance, necessitating the exploration of new therapeutic agents like this compound.

This compound acts as a trypanothione reductase (TR) inhibitor , which is crucial for the survival of Leishmania parasites. The compound exhibits an IC50 value of 2.24 ± 0.52 μM , indicating its potency in inhibiting this enzyme . Trypanothione reductase plays a vital role in maintaining redox balance within the parasite, making it an attractive target for drug development.

Efficacy Against Leishmania Species

Research has demonstrated that this compound exhibits significant activity against various Leishmania species. It has been tested against Leishmania amazonensis and Leishmania braziliensis, showing effective inhibition of promastigote and amastigote forms. The following table summarizes the biological activity data:

| Compound | Species | IC50 (μM) | Mode of Action |

|---|---|---|---|

| This compound | L. amazonensis | 2.24 ± 0.52 | Inhibition of trypanothione reductase |

| Other tested compounds | L. braziliensis | <20 | Accumulation of reactive oxygen species (ROS) |

| Glyburide | L. donovani | Not specified | Inhibition of Trypanothione synthetase |

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the viability of Leishmania parasites without significant toxicity to murine macrophages . The compound's ability to induce oxidative stress within the parasite contributes to its leishmanicidal effect.

In Vivo Studies

Preliminary in vivo studies indicate that treatment with this compound leads to a significant reduction in parasite load in infected mice. The compound was administered in various formulations, demonstrating enhanced efficacy when combined with polymeric micelles . These studies highlight the potential for developing effective treatment regimens based on this compound.

Case Studies and Research Findings

-

Case Study: Efficacy in Mice

In a study involving mice infected with L. infantum, treatment with this compound resulted in a marked decrease in parasitic load across multiple organs including the spleen and liver. Immune response analysis revealed an increase in Th1-type cytokines, suggesting an adaptive immune response was activated . -

Research Findings

A comparative study highlighted that this compound outperformed traditional treatments such as miltefosine in terms of reducing parasite load while maintaining lower toxicity levels . -

Mechanistic Insights

Further mechanistic studies indicated that this compound disrupts mitochondrial function in Leishmania, leading to increased production of reactive oxygen species (ROS), which are detrimental to parasite survival .

属性

分子式 |

C20H17N3O4S2 |

|---|---|

分子量 |

427.5 g/mol |

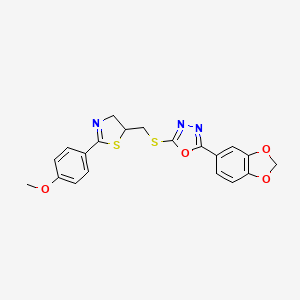

IUPAC 名称 |

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3 |

InChI 键 |

VMUIILLRSVYCCU-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。